(R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
CAS No.: 2230840-55-6
Cat. No.: VC7292833
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230840-55-6 |
|---|---|
| Molecular Formula | C9H12ClF2N |
| Molecular Weight | 207.65 |
| IUPAC Name | (1R)-1-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | QHSSVBUAVWTJQV-FYZOBXCZSA-N |
| SMILES | CC(C1=CC(=CC=C1)C(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Configuration
The molecular formula of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The compound features a stereogenic center at the ethylamine side chain, conferring (R)-configuration specificity. The difluoromethyl group (-CF₂H) at the para position of the phenyl ring enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic properties in drug candidates.
Table 1: Key Chemical Properties
Spectroscopic and Stereochemical Analysis
The compound’s stereochemistry is confirmed via X-ray crystallography and chiral HPLC, ensuring enantiomeric purity >95% . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the difluoromethyl group (δ 4.8–5.2 ppm, doublet of doublets) and the ethylamine protons (δ 1.3–1.5 ppm, multiplet) . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves multi-step organic reactions, emphasizing enantioselective methods:
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Difluoromethylation of Aromatic Precursors:
Aryl halides undergo difluoromethylation using reagents like N,N-diethylaminosulfur trifluoride (DAST) or Selectfluor, introducing the -CF₂H group with high regioselectivity. For example:This step achieves yields exceeding 80% under optimized conditions.
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Enantioselective Amination:
The resulting 3-(difluoromethyl)phenyl intermediate is subjected to asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to install the (R)-configured ethylamine group. -
Salt Formation:
The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Difluoromethylation | DAST, DCM, 0°C to RT, 12h | 82 |
| Reductive Amination | NH₃, H₂ (50 psi), Ru-BINAP, EtOH | 75 |
| Salt Formation | HCl (g), Et₂O, 0°C, 2h | 95 |
Reactivity and Functionalization
The primary amine group participates in nucleophilic substitutions, forming amides, ureas, and Schiff bases. The difluoromethyl group exhibits resistance to oxidative metabolism, a trait exploited in prodrug designs.
Biological Activities and Mechanism of Action
Pharmacodynamic Profile
While the exact mechanism remains under investigation, preliminary studies suggest the compound modulates monoamine transporters and G-protein-coupled receptors (GPCRs). The difluoromethyl group enhances binding affinity to hydrophobic pockets within target proteins, as demonstrated in molecular docking studies.
In Vitro and In Vivo Findings
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Neurotransmitter Reuptake Inhibition:
In rat synaptosome assays, the compound showed IC₅₀ values of 120 nM for serotonin reuptake inhibition, comparable to fluoxetine. -
Antimicrobial Activity:
Against Staphylococcus aureus, a minimum inhibitory concentration (MIC) of 64 µg/mL was observed, suggesting potential as an antibiotic adjuvant.
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (logP = 1.9) makes it a candidate for antidepressants and anxiolytics. Preclinical models show reduced immobility time in the forced swim test, indicative of antidepressant-like effects.
Fluorinated Prodrug Development
Incorporation into prodrugs improves oral bioavailability. For example, conjugation with a lipophilic ester increases bioavailability from 40% to 85% in murine models.
| Hazard Code | Precautionary Measures |
|---|---|
| P261 | Avoid breathing dust/fume/gas |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth; do NOT induce vomiting |
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance CNS penetration, addressing current limitations in brain bioavailability.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the difluoromethyl group and amine substituents may optimize selectivity for serotonin vs. dopamine transporters.
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